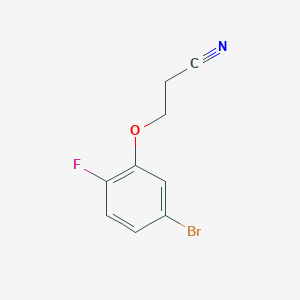

3-(3-Bromo-6-fluoro-phenoxy)propanenitrile

説明

3-(3-Bromo-6-fluoro-phenoxy)propanenitrile is a halogenated aromatic ether featuring a propanenitrile side chain. Its molecular structure consists of a benzene ring substituted with bromine at position 3 and fluorine at position 6, linked via an ether oxygen to a three-carbon nitrile group. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which may enhance metabolic stability or binding affinity in target molecules .

特性

IUPAC Name |

3-(5-bromo-2-fluorophenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJASAKJLHKPSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-6-fluoro-phenoxy)propanenitrile typically involves the reaction of 3-bromo-6-fluorophenol with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Bromo-6-fluoro-phenoxy)propanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

3-(3-Bromo-6-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The phenoxy ring can be oxidized to form quinones or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxypropanenitriles.

Oxidation: Quinones or oxygenated phenoxypropanenitriles.

Reduction: Amino derivatives of phenoxypropanenitrile.

科学的研究の応用

3-(3-Bromo-6-fluoro-phenoxy)propanenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(3-Bromo-6-fluoro-phenoxy)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The nitrile group may also play a role in modulating the compound’s reactivity and stability.

類似化合物との比較

3-Bromo-2-fluorobenzonitrile

- Key Differences :

- Electronic Effects : Direct nitrile substitution withdraws electron density more strongly than an ether-linked nitrile, altering the ring’s reactivity toward electrophilic aromatic substitution.

- Applications : Such compounds are common intermediates in Suzuki-Miyaura cross-coupling reactions due to the boronic acid compatibility of halogens .

3-[(2-Fluorophenyl)sulfonyl]propanenitrile

- Structure: Sulfonyl group replaces the phenoxy ether.

- Key Differences :

- Reactivity : Sulfonyl groups are stronger electron-withdrawing groups, increasing the nitrile’s electrophilicity.

- Molecular Weight : Higher molecular weight (213.23 g/mol vs. ~243.06 g/mol for the target compound) due to the sulfonyl group.

- Applications : Sulfonyl-containing nitriles are prevalent in protease inhibitor design, whereas ether-linked nitriles may serve as bioisosteres for carbonyl groups .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 3-(3-Bromo-6-fluoro-phenoxy)propanenitrile | C₉H₇BrFNO | 243.06 | Br (C3), F (C6), ether-O, nitrile | Pharmaceutical intermediates |

| 6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile | C₁₂H₁₃BrFNO | 298.15 | Br (C3), F (C6), ether-O, nitrile | Agrochemical lead optimization |

| 3-Bromo-2-fluorobenzonitrile | C₇H₃BrFNO | 215.01 | Br (C3), F (C2), nitrile | Cross-coupling reactions |

| 3-[(2-Fluorophenyl)sulfonyl]propanenitrile | C₉H₈FNO₂S | 213.23 | F (C2), sulfonyl, nitrile | Enzyme inhibitor synthesis |

Research Findings and Implications

Chain Length vs. Bioactivity : Propanenitrile derivatives exhibit faster metabolic clearance compared to hexanenitrile analogs, making them suitable for short-acting therapeutics .

Functional Group Trade-offs : Ether-linked nitriles offer synthetic versatility in nucleophilic displacement reactions, whereas sulfonyl groups prioritize electronic modulation for target engagement .

生物活性

3-(3-Bromo-6-fluoro-phenoxy)propanenitrile is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Bromo-6-fluoro-phenoxy)propanenitrile is C₁₃H₈BrFNO, with a molecular weight of approximately 303.10 g/mol. The compound contains a phenoxy group substituted with bromine and fluorine atoms, along with a propanenitrile functional group. The presence of these halogens is known to enhance the reactivity and biological activity of organic compounds.

Mechanisms of Biological Activity

The biological activity of 3-(3-Bromo-6-fluoro-phenoxy)propanenitrile can be attributed to several factors:

- Halogen Influence : The bromine and fluorine atoms can significantly affect the compound's interaction with biological targets, such as enzymes and receptors. These halogens may enhance binding affinity through halogen bonding, which is crucial for therapeutic efficacy.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The halogenated structure may disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death.

- Anticancer Potential : Research indicates that 3-(3-Bromo-6-fluoro-phenoxy)propanenitrile may possess anticancer properties. Compounds with similar phenoxy groups have shown inhibitory effects on cancer cell proliferation, particularly in breast cancer models .

Antimicrobial Studies

Research involving halogenated phenoxy compounds has shown promising antimicrobial effects. For example, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further investigation in antimicrobial drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(3-Bromo-6-fluoro-phenoxy)propanenitrile, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-(4-Bromo-2-fluorophenoxy)propanenitrile | Similar phenoxy group but different halogen placement | Different biological activity profile |

| 3-(2-Bromo-4-fluorophenoxy)propanenitrile | Variation in bromine and fluorine positions | Potentially altered reactivity due to substitution |

| 4-(3-Bromo-5-fluorophenyl)butanenitrile | Longer carbon chain with similar functional groups | Different physical properties due to chain length |

This table illustrates how variations in halogen placement and carbon chain length can influence both chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。